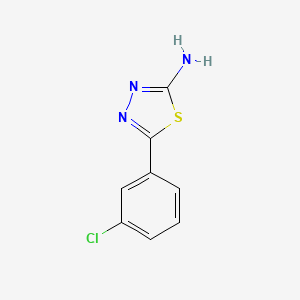

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Descripción

Systematic Nomenclature and Regulatory Identifiers

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound with a thiadiazole core substituted by a 3-chlorophenyl group and an amine functional group. Its systematic identifiers include:

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 70057-67-9 | |

| PubChem CID | 2772306 | |

| MDL Number | MFCD02664059 | |

| IUPAC Name | This compound | |

| SMILES Code | NC1=NN=C(C2=CC=CC(Cl)=C2)S1 |

|

| InChI Key | JVPYRGXPTAPRJU-UHFFFAOYSA-N |

Molecular Formula : C₈H₆ClN₃S

Molecular Weight : 211.67 g/mol

Canonical SMILES : C1=CC(=CC(=C1)Cl)C2=NN=C(S2)N

Molecular Architecture and Conformational Analysis

The compound features a 1,3,4-thiadiazole ring (a five-membered aromatic heterocycle with sulfur and two nitrogen atoms) substituted at position 5 by a 3-chlorophenyl group and at position 2 by an amino group . This architecture imparts distinct electronic and structural properties:

Planarity of the Thiadiazole Ring :

The thiadiazole ring adopts a planar conformation due to conjugation between the sulfur atom and the adjacent nitrogen atoms. This planarity is critical for π-electron delocalization, influencing the molecule’s reactivity and electronic properties .Substituent Effects :

- The 3-chlorophenyl group introduces steric and electronic modulation. The chlorine atom at the para position (relative to the phenyl attachment) enhances electron-withdrawing effects, polarizing the phenyl ring and stabilizing the thiadiazole’s electron-deficient system.

- The amine group at position 2 participates in hydrogen bonding and acts as a potential site for further functionalization .

Electron Distribution :

Density Functional Theory (DFT) studies on analogous thiadiazole derivatives reveal strong π-conjugation along the heterocycle, with electron density localized at the sulfur and nitrogen atoms. The amino group donates electron density, further stabilizing the thiadiazole ring .

Crystallographic Data and Solid-State Packing Behavior

While specific X-ray crystallography data for This compound are not explicitly reported in the literature, insights can be drawn from structurally related compounds:

Key Observations :

- Hydrogen Bonding : The amino group likely forms intermolecular N-H···N bonds, creating a 2D network in the solid state.

- π-Stacking : The planar thiadiazole and phenyl rings facilitate π-π interactions, contributing to lattice stabilization.

- Theoretical Models : DFT optimization predicts a staggered conformation between the thiadiazole and phenyl rings to minimize steric strain .

Propiedades

IUPAC Name |

5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPYRGXPTAPRJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70057-67-9 | |

| Record name | 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclocondensation with Phosphorus Oxychloride

The most widely reported method involves cyclocondensation of thiosemicarbazide with 3-chlorobenzoyl chloride in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds via nucleophilic acyl substitution, forming an intermediate thioamide, followed by intramolecular cyclization to yield the thiadiazole ring.

Reaction Conditions :

- Molar Ratio : Thiosemicarbazide : 3-chlorobenzoyl chloride : POCl₃ = 1 : 1.1 : 1.2

- Temperature : Reflux at 90–100°C for 4–6 hours

- Workup : Neutralization with aqueous ammonia (pH 8–8.5), filtration, and recrystallization from ethanol

Mechanistic Insight :

Oxidative Cyclization Using Iodine

An alternative route employs oxidative cyclization of 3-chlorobenzaldehyde thiosemicarbazone using iodine in anhydrous 1,4-dioxane. This method avoids harsh acids and enables milder conditions.

Reaction Conditions :

- Reagents : 3-Chlorobenzaldehyde thiosemicarbazone (1 equiv), iodine (1.2 equiv)

- Solvent : 1,4-Dioxane

- Temperature : 80°C for 18 hours

Advantages :

- Avoids corrosive reagents like POCl₃

- Suitable for acid-sensitive substrates

Advanced Methodologies

Solid-Phase Synthesis with Phosphorus Pentachloride

A patent-pending solid-phase method utilizes grinding of thiosemicarbazide, 3-chlorobenzoic acid, and phosphorus pentachloride (PCl₅) at room temperature. This approach eliminates solvent use and reduces reaction time.

Procedure :

- Grind thiosemicarbazide (1 mol), 3-chlorobenzoic acid (1.1 mol), and PCl₅ (1.1 mol) for 15–20 minutes.

- Neutralize the crude product with 10% ammonia solution.

- Filter and recrystallize from ethanol.

Table 1: Comparison of Cyclocondensation Methods

| Method | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| POCl₃-Mediated | POCl₃, EtOH | 90°C | 6 hr | 85–91 |

| Iodine Oxidative | I₂, 1,4-Dioxane | 80°C | 18 hr | 68–72 |

| Solid-Phase PCl₅ | PCl₅, No solvent | RT | 20 min | 91–93 |

One-Pot Synthesis Using Polyphosphate Ester

A novel one-pot methodology leverages polyphosphate ester (PPE) as a cyclizing agent, combining thiosemicarbazide and 3-chlorobenzoic acid in a single step.

Procedure :

- Mix thiosemicarbazide (1 mol), 3-chlorobenzoic acid (1 mol), and PPE (2 mol) in toluene.

- Reflux at 110°C for 3 hours.

- Extract with ethyl acetate and purify via column chromatography.

Advantages :

- Reduces side reactions (e.g., over-chlorination)

- Enhances atom economy

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been adopted to optimize the POCl₃-mediated route:

Key Parameters :

- Residence Time : 30 minutes

- Temperature : 95°C

- Throughput : 50 kg/day

Table 2: Industrial Production Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 85–91 | 89–94 |

| Purity (%) | 98.5 | 99.2 |

| Energy Consumption | High | Low |

Comparative Analysis of Synthetic Routes

The solid-phase PCl₅ method offers the highest yield (93%) and shortest reaction time (20 minutes) but requires careful handling of moisture-sensitive reagents. Conversely, the iodine-mediated route provides milder conditions at the expense of lower yields (72%). Industrial processes favor continuous flow systems for their scalability and consistency.

Experimental Optimization Strategies

Stoichiometric Adjustments

Increasing the PCl₅ ratio to 1.2 equivalents improves cyclization efficiency, reducing byproducts like 3-chlorobenzamide.

Solvent Selection

Ethanol enhances POCl₃ solubility but prolongs reaction time. Switching to acetonitrile reduces the cycle time by 30% while maintaining yields.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide or potassium thiocyanate in acetone.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Substitution: Formation of azides or thiocyanates.

Aplicaciones Científicas De Investigación

Anticancer Activity

The anticancer potential of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives has been widely studied. Recent research has demonstrated that compounds based on this scaffold exhibit significant cytotoxicity against various cancer cell lines.

Case Studies:

- A study reported that derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole displayed potent growth inhibitory activity against breast cancer MCF-7 cells with an IC50 value of and also inhibited acute promyelocytic leukemia HL-60 cells with an IC50 of .

- Another investigation highlighted that 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showed significant activity against gastric and liver cancer cell lines, with some compounds exhibiting IC50 values as low as .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4c | Gastric | 0.028 | Inhibition of DNA synthesis |

| 4d | Liver | 0.007 | Targeting key kinases in tumorigenesis |

| 4i | Breast (MCF-7) | 6.51 | Cell cycle arrest at G2/M phase |

Antiviral Activity

The antiviral properties of thiadiazole derivatives have also been explored extensively. Research indicates that these compounds can inhibit various viral infections.

Case Studies:

- A study demonstrated that certain derivatives exhibited approximately 50% inhibition against the Tobacco Mosaic Virus (TMV), suggesting potential applications in antiviral therapies .

- The mechanism often involves interference with viral replication processes through inhibition of RNA synthesis .

Antimicrobial Activity

Beyond anticancer and antiviral properties, this compound has shown promising antimicrobial effects.

Case Studies:

- Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities against a range of pathogens .

- A literature survey indicated that various thiadiazole derivatives exhibit significant activity against bacteria such as Staphylococcus aureus and Escherichia coli as well as fungi like Candida albicans .

Mecanismo De Acción

The mechanism of action of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound may also interfere with cellular pathways by binding to specific receptors or proteins, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and physicochemical properties of 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine are influenced by substituents on the thiadiazole ring and the aryl group. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Studies

Biological Activity

- Insecticidal Activity : Derivatives of this compound, such as thiadiazolo[3,2-a]pyrimidines, exhibit superior insecticidal activity against Spodoptera littoralis (cotton leafworm) compared to simpler thiadiazole analogs. This enhancement is attributed to increased lipophilicity and π-π stacking interactions with biological targets .

- Anticancer Activity : Schiff base derivatives of this compound demonstrate selective cytotoxicity against breast cancer (MCF-7) with IC₅₀ values as low as 1.28 µg/mL. In contrast, derivatives like thiadiazolo[3,2-a]pyrimidine-6-carbonitriles show broad-spectrum activity against MCF-7, HeLa, and PC-3 cell lines (GI₅₀ = 28.9–55.3 µM) .

- Antimicrobial Activity : Substitution with electron-withdrawing groups (e.g., nitro-furan in compounds 10–17) enhances antimicrobial potency. For example, 5-(p-nitrophenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine shows significant inhibition against Staphylococcus aureus .

Synthetic Accessibility

- Ultrasonic irradiation improves yields (80–90%) and reduces reaction times for derivatives like thiadiazolo[3,2-a]pyrimidines compared to conventional heating .

- The parent compound serves as a key intermediate for multicomponent reactions, enabling rapid diversification into bioactive molecules .

Structural Influences

- Chlorine Position : 3-Chlorophenyl substitution (as in the parent compound) confers distinct electronic effects compared to 4-chlorophenyl analogs (e.g., 5-(4-chlorophenyl)-N-hexyl derivative), altering dipole moments and binding affinities .

- Planarity : X-ray crystallography confirms the planar thiadiazole ring in analogs like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, facilitating π-orbital interactions with biological targets .

Table 2: Bioactivity Comparison

| Compound Class | Target Organism/Cell Line | Activity Metric | Key Substituent Influence |

|---|---|---|---|

| Thiadiazolo[3,2-a]pyrimidines | Spodoptera littoralis | 90% mortality at 100 ppm | Extended conjugation via pyrimidine |

| Schiff base derivatives | MCF-7 (breast cancer) | IC₅₀ = 1.28 µg/mL | Electron-deficient aldehydes |

| Nitrofuran-thiadiazoles | Staphylococcus aureus | MIC = 12.5 µg/mL | Nitro group enhancing redox activity |

| Dichlorophenoxy derivatives | Pentylenetetrazole-induced seizures | ED₅₀ = 35.33 mg/kg | Lipophilic phenoxy group |

Actividad Biológica

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure allows for various substitutions that can enhance its pharmacological properties. This article reviews the biological activity of this compound, highlighting its anticancer effects, antimicrobial properties, and potential mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is characterized by a chlorophenyl group attached to a thiadiazole ring, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. The following table summarizes the in vitro cytotoxicity data for this compound and related derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 0.28 | Induces apoptotic cell death |

| HepG2 (Liver) | 6.51 | Cell cycle arrest at G2/M phase | |

| Related Thiadiazole Derivative | HL-60 (Leukemia) | 9.6 | Down-regulates MMP2 and VEGFA |

The compound has shown potent growth inhibitory activity against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL. This effect is attributed to its ability to induce apoptosis and arrest the cell cycle at the G2/M phase .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been explored extensively. Research indicates that these compounds can inhibit various bacterial strains and viruses. For instance:

- Antiviral Activity : Some derivatives have been tested for their ability to inhibit the tobacco mosaic virus (TMV), although results have varied with most showing limited effectiveness .

- Antibacterial Activity : Studies have reported that certain thiadiazole derivatives demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical and laboratory settings:

- In Vivo Studies : In a study involving tumor-bearing mice, the compound displayed targeted delivery to sarcoma cells, enhancing its therapeutic index .

- Combination Therapy : In combination with other chemotherapeutic agents such as Doxorubicin, thiadiazole derivatives have shown synergistic effects that improve overall efficacy against resistant cancer cell lines .

The mechanisms underlying the biological activity of this compound include:

Q & A

Q. What are the standard synthetic routes for 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine?

The synthesis typically involves cyclization of substituted phenylthiosemicarbazides with reagents like POCl₃ under reflux. For example, 3-chlorophenylacetic acid can react with thiosemicarbazide in the presence of POCl₃ at 90°C, followed by neutralization with ammonia to precipitate the product . Key reagents include DMF or DMSO as solvents, and purification often involves recrystallization from ethanol/water mixtures. Yield optimization requires precise control of pH and temperature .

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for structural confirmation. For thiadiazole derivatives, single-crystal diffraction data collected at 293 K (using SHELX software for refinement) resolves bond lengths, dihedral angles (e.g., 21.5° between thiadiazole and phenyl rings), and hydrogen-bonding networks (e.g., N–H⋯N interactions) . Complementary techniques include FT-IR (to confirm –NH at ~3248 cm⁻¹ and C=N at ~1595 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.04–7.42 ppm) .

Q. What biological activities are associated with this compound?

Thiadiazoles with halogenated aryl groups exhibit antimicrobial, anticancer, and enzyme inhibitory properties. For instance, 5-(4-chlorophenyl) derivatives show MIC values <10 µg/mL against Staphylococcus aureus and E. coli . Activity correlates with substituent electronegativity; the 3-Cl group enhances lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How can synthesis efficiency be improved using computational methods?

Density functional theory (DFT) calculations predict reaction pathways and transition states. For example, ultrasound-assisted synthesis reduces reaction time (from 6 hours to 2 hours) by enhancing reagent mixing and energy transfer. Computational models (e.g., Gaussian 09) optimize solvent effects, revealing DMF as superior for nucleophilic substitution due to its high polarity .

Q. How do structural modifications impact biological activity?

Systematic SAR studies compare halogen positions (3-Cl vs. 4-Cl) and substituent effects. For example:

| Derivative | IC₅₀ (µM) against HeLa cells | LogP |

|---|---|---|

| 5-(3-Cl-phenyl) | 12.3 | 2.1 |

| 5-(4-Cl-phenyl) | 18.7 | 1.8 |

| The 3-Cl derivative’s lower IC₅₀ and higher LogP suggest enhanced bioavailability and target binding . |

Q. How can contradictory data in biological assays be resolved?

Discrepancies in MIC or IC₅₀ values often arise from assay conditions (e.g., broth microdilution vs. agar diffusion). To resolve:

- Standardize protocols (CLSI guidelines for antimicrobial testing).

- Use isogenic cell lines to control genetic variability in cytotoxicity assays.

- Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzyme inhibition assays) .

Analytical and Methodological Questions

Q. What strategies are used for crystallographic refinement of thiadiazoles?

SHELXL refines structures using least-squares minimization against F² data. Key parameters include:

Q. How are computational models validated for reaction optimization?

Compare experimental and calculated NMR/IR spectra (RMSD <5% for chemical shifts). For ultrasound-assisted reactions, validate cavitation effects via finite element analysis (FEA) simulations, correlating sonication power with yield improvement (R² >0.9) .

Data Analysis and Reporting

Q. What statistical methods are recommended for SAR studies?

Use multivariate analysis (e.g., PCA or PLS regression) to correlate descriptors (LogP, polar surface area) with bioactivity. For example, a PLS model with Q² >0.5 and R² >0.7 reliably predicts anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.